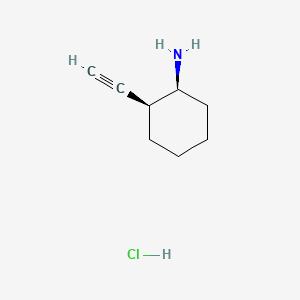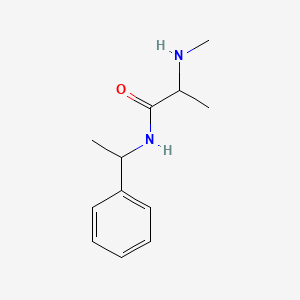![molecular formula C10H20ClNSi B13481449 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a complex organic compound It features a cyclobutane ring substituted with an ethynyl group, a trimethylsilyl group, and an amine hydrochloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reaction with trimethylsilyl chloride.
Formation of the Amine Hydrochloride: The amine group can be introduced through a reductive amination reaction, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The ethynyl and trimethylsilyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. The amine hydrochloride group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene: A compound with a similar trimethylsilyl and ethynyl group but different aromatic substitution.
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene: Another compound with a trimethylsilyl and ethynyl group, but with a trifluoromethyl substitution.
Uniqueness
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with the ethynyl, trimethylsilyl, and amine hydrochloride groups
Eigenschaften
Molekularformel |
C10H20ClNSi |
|---|---|
Molekulargewicht |
217.81 g/mol |
IUPAC-Name |
1-ethynyl-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19NSi.ClH/c1-5-10(11)6-9(7-10)8-12(2,3)4;/h1,9H,6-8,11H2,2-4H3;1H |
InChI-Schlüssel |
QEJIUXFTPVBOAY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC1CC(C1)(C#C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
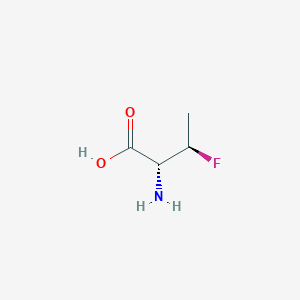

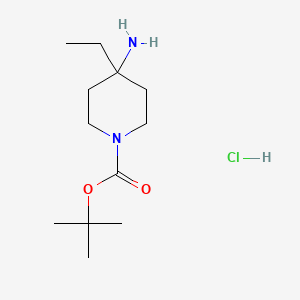
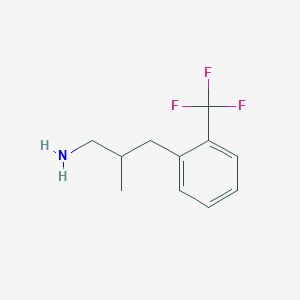

![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
